4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a morpholine ring substituted with a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylsulfanyl)pyrimidine-4-carbaldehyde with piperidine-1-carbonylmorpholine under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group and a morpholine ring with a piperidine-1-carbonyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-22-15-16-6-5-13(17-15)19-9-10-21-12(11-19)14(20)18-7-3-2-4-8-18/h5-6,12H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLXXFASCUPDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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